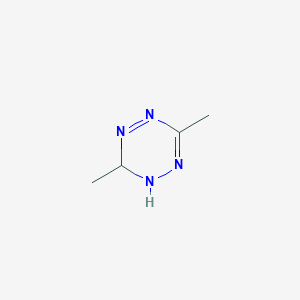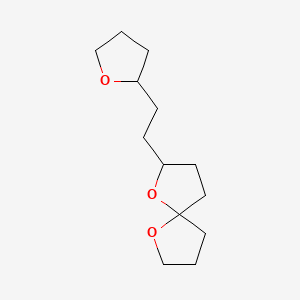
2-(2-(Tetrahydro-2-furyl)ethyl)-1,6-dioxaspiro(4.4)nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane is a complex organic compound that features a spirocyclic structure. This compound is notable for its unique arrangement of tetrahydrofuran and dioxaspiro groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane typically involves the use of enantiomeric lactone acids. A common method includes a two-step sequence starting with the reduction of lactone carboxylic acid to form lactone alcohol, followed by further reduction to yield the target compound . The overall yield of this method ranges from 36-54%.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the tetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction typically produces alcohols.
Scientific Research Applications
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antitumor properties.
Industry: Utilized in the synthesis of synthetic spironucleosides and fructose-derived molecular scaffolds.
Mechanism of Action
The mechanism of action of 2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. For instance, as a VLA-4 antagonist, it inhibits the interaction between VLA-4 and its ligands, thereby reducing inflammation and immune response .
Comparison with Similar Compounds
Similar Compounds
1,7-Dioxaspiro[4.4]nonane: Shares a similar spirocyclic structure but lacks the tetrahydrofuran-2-yl group.
2,2-Disubstituted Tetrahydrofurans: These compounds have similar tetrahydrofuran rings but differ in their substituents and overall structure.
Uniqueness
2-[2-(Tetrahydrofuran-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane is unique due to its combination of tetrahydrofuran and dioxaspiro groups, which confer distinct chemical properties and potential biological activities .
Properties
CAS No. |
63917-47-5 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-[2-(oxolan-2-yl)ethyl]-1,6-dioxaspiro[4.4]nonane |
InChI |
InChI=1S/C13H22O3/c1-3-11(14-9-1)4-5-12-6-8-13(16-12)7-2-10-15-13/h11-12H,1-10H2 |
InChI Key |
LOVYECFMRPYLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCC2CCC3(O2)CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




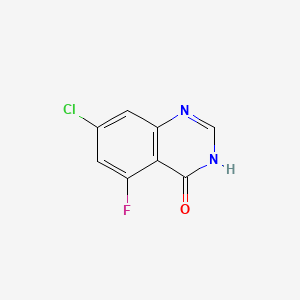


![[2-(Aminomethyl)-5-fluorophenyl]methanol](/img/structure/B13943536.png)
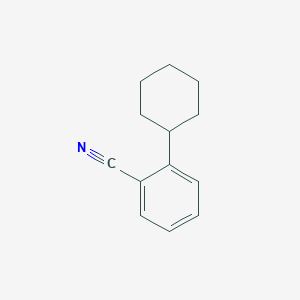
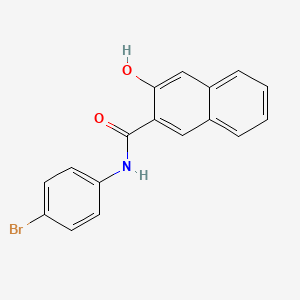
![4-Chloro-3-[[5-(4-chlorophenyl)furan-2-carbonyl]carbamothioylamino]benzoic acid](/img/structure/B13943556.png)
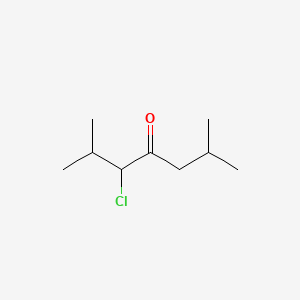
![4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine](/img/structure/B13943571.png)

![4H-Pyrimido[5,4-d][1,3]oxazine](/img/structure/B13943576.png)
